

# overcoming background noise in Prestin-related functional assays

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## Compound of Interest

Compound Name: *Prestim*

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## Technical Support Center: Prestin Functional Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering background noise in Prestin-related functional assays. The information is tailored for scientists and drug development professionals working with Non-Linear Capacitance (NLC) and Otoacoustic Emission (OAE) measurements.

### Troubleshooting Guides

#### Non-Linear Capacitance (NLC) Measurements

High background noise in whole-cell patch-clamp recordings for NLC can obscure the characteristic bell-shaped capacitance curve of Prestin. This guide provides a systematic approach to identifying and mitigating common noise sources.

Issue 1: High-frequency electrical noise and 50/60 Hz hum.

- Question: My NLC recording is contaminated with a persistent high-frequency noise or a low-frequency hum. How can I resolve this?
- Answer: This is often due to electrical interference from nearby equipment or improper grounding. Follow these steps:

- Identify the Source: Systematically turn off non-essential electronic equipment in the vicinity of your electrophysiology rig to identify the noise source. Common culprits include centrifuges, refrigerators, and fluorescent lights.[1][2]
- Check Grounding: Ensure all components of your setup (microscope, manipulators, perfusion system, Faraday cage) are connected to a common ground point.[3][4] Avoid ground loops by connecting all equipment to the same mains outlet block.
- Faraday Cage: Verify the integrity of your Faraday cage. Ensure there are no openings and that the door is properly closed. The cage itself must be grounded.[4]
- Perfusion System: Ground the perfusion line both before it enters and after it leaves the recording chamber. This can be done by inserting a grounded metal tube in the perfusion line.

Issue 2: Unstable baseline and sudden jumps in current or capacitance.

- Question: The baseline of my recording is unstable, with sudden drifts or jumps, making it difficult to get a clean NLC curve. What could be the cause?
- Answer: This can result from a poor seal, issues with the pipette or holder, or mechanical instability.
  - Gigaseal Formation: A stable, high-resistance seal ( $G\Omega$  range) is critical. If the seal is unstable, the recording will be noisy. Use high-quality glass capillaries and fire-polish the pipette tips.
  - Pipette Holder and Headstage: Ensure the pipette holder is clean and dry. Salt bridges can form from solution creep, creating a path for noise.[2] Check that the headstage is securely mounted and that the pipette is firmly in place.
  - Mechanical Vibration: Use an anti-vibration table and ensure it is floating correctly. Isolate the setup from building vibrations.

Issue 3: Low NLC amplitude or distorted curve shape.

- Question: I am getting a very small NLC signal, or the shape of the curve is not as expected. What factors could be influencing this?
- Answer: This may be related to the biological condition of the cells or the composition of your recording solutions.
  - Cell Health: Only use healthy, well-adhered cells for recordings. Poor cell health will result in a compromised signal.
  - Intracellular Chloride: Prestin's voltage sensitivity is dependent on intracellular chloride concentration.<sup>[5][6]</sup> Low chloride levels can shift the voltage dependence of NLC and reduce its magnitude.<sup>[6]</sup> Ensure your intracellular solution has the appropriate chloride concentration for your experiment.
  - Membrane Cholesterol: The cholesterol content of the cell membrane can modulate Prestin function.<sup>[7][8]</sup> Depletion of membrane cholesterol can shift the voltage sensitivity of NLC.<sup>[8]</sup> Be mindful of any treatments or culture conditions that may alter cholesterol levels.

Parameter	Typical Value	Troubleshooting Indication
Seal Resistance	> 1 GΩ	< 1 GΩ indicates a poor seal, a major source of noise.
Whole-cell Capacitance	10-100 pF (cell type dependent)	Drifting values suggest an unstable recording.
Access Resistance	< 20 MΩ	High access resistance can filter fast signals and introduce noise.
NLC Amplitude (Q <sub>max</sub> /C <sub>lin</sub> )	~10-20 fC/pF in HEK cells	Very low values may indicate poor Prestin expression or suboptimal recording conditions. <sup>[9][10]</sup>

## Distortion Product Otoacoustic Emission (DPOAE) Measurements

DPOAEs are low-amplitude signals and can be easily masked by physiological and environmental noise.

Issue 1: High noise floor obscuring the DPOAE signal.

- Question: The noise floor in my DPOAE measurement is high, making it difficult to distinguish the emission from the noise. How can I improve my signal-to-noise ratio (SNR)?
- Answer: A high noise floor can be due to subject noise, ambient noise, or a poor probe fit.
  - Subject State: The subject should be quiet and still. For human subjects, swallowing, chewing, and heavy breathing can introduce noise. For animal subjects, ensure adequate anesthesia.[\[11\]](#)
  - Probe Fit: A secure and airtight probe fit is essential to isolate the ear canal from ambient noise and to efficiently deliver the stimulus tones.[\[12\]](#) Use the correctly sized ear tip.
  - Ambient Noise: While DPOAEs can be recorded in relatively quiet environments, loud background noise will elevate the noise floor.[\[11\]](#)
  - Optimize Stimulus Parameters: The levels of the primary tones (L1 and L2) and their frequency ratio ( $f_2/f_1$ ) can be optimized to maximize the DPOAE amplitude and improve the SNR.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Issue 2: Presence of artifacts in the recording.

- Question: I am seeing spurious peaks in my DPOAE recording that are not at the expected  $2f_1-f_2$  frequency. What are these and how can I avoid them?
- Answer: These are likely artifacts generated by the measurement system or due to acoustic leakage.
  - System Distortion: Perform a probe integrity test in a test cavity to ensure the system itself is not generating distortion products.[\[16\]](#)[\[17\]](#)

- Acoustic Artifacts: If the probe fit is poor, the stimulus tones can leak and reflect within the ear canal, creating standing waves and other artifacts. Re-fit the probe to ensure a good seal.

Parameter	Recommended Value/Range	Rationale for Noise Reduction
L1, L2 Levels	L1 = 65 dB SPL, L2 = 55 dB SPL	This relationship often produces the most robust DPOAEs. <a href="#">[16]</a> <a href="#">[18]</a>
f2/f1 Ratio	1.22	This ratio is optimal for generating the largest 2f1-f2 distortion product. <a href="#">[18]</a>
Signal-to-Noise Ratio (SNR)	≥ 6 dB	A common criterion for accepting a DPOAE as present and distinct from the noise floor. <a href="#">[14]</a>
Averaging Time	Increase as needed	Longer averaging times can help to reduce the level of random noise.

## Frequently Asked Questions (FAQs)

Q1: What is the primary function of Prestin?

A1: Prestin is a motor protein located in the lateral membrane of outer hair cells (OHCs) in the cochlea.[\[3\]](#) It undergoes rapid conformational changes in response to changes in membrane potential, causing the OHC to lengthen and shorten. This electromotility is believed to be the basis of the cochlear amplifier, which enhances the sensitivity and frequency selectivity of hearing.[\[2\]](#)[\[3\]](#)

Q2: How does Non-Linear Capacitance (NLC) relate to Prestin function?

A2: The movement of charged residues within the Prestin molecule during its conformational changes gives rise to a voltage-dependent capacitance, known as Non-Linear Capacitance

(NLC).[19] Measuring NLC is a direct way to assess the function of Prestin in isolated cells or membrane patches.[9][20]

Q3: What are Otoacoustic Emissions (OAEs) and how do they relate to Prestin?

A3: OAEs are sounds generated by the cochlea that can be measured in the ear canal.[16] The electromotility of OHCs, driven by Prestin, is a key contributor to the generation of OAEs. Therefore, OAEs serve as a non-invasive measure of OHC and Prestin function.[12]

Q4: Can the composition of the cell membrane affect Prestin assays?

A4: Yes, the lipid environment, particularly the concentration of cholesterol in the plasma membrane, can modulate Prestin's function.[7][8] Changes in membrane cholesterol can alter the voltage sensitivity of Prestin, which would be reflected in NLC measurements.[8][21]

Q5: Does intracellular ion concentration matter for Prestin functional assays?

A5: Yes, the concentration of intracellular anions, particularly chloride (Cl<sup>-</sup>), is crucial for Prestin's voltage-sensing mechanism.[5][6][22] Altering the intracellular Cl<sup>-</sup> concentration will shift the voltage-dependence of NLC and can affect the magnitude of the response.[5][6]

## Experimental Protocols

### Protocol for NLC Measurement in Prestin-Expressing HEK293 Cells

This protocol outlines the key steps for performing whole-cell patch-clamp recordings to measure NLC in a heterologous expression system, with an emphasis on minimizing background noise.

- Cell Culture and Transfection:
  - Culture HEK293 cells in DMEM with 10% FBS and 1% penicillin/streptomycin.
  - Transfect cells at ~50% confluency with a plasmid encoding Prestin and a fluorescent marker (e.g., GFP).[23]
  - Perform recordings 24-48 hours post-transfection.

- Solutions:
  - Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl<sub>2</sub>, 2 CaCl<sub>2</sub>, 10 HEPES. Adjust pH to 7.4 with NaOH.
  - Intracellular Solution (in mM): 140 CsCl, 2 MgCl<sub>2</sub>, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using CsCl helps to block potassium channels).
- Electrophysiology Setup and Noise Reduction:
  - Use a grounded Faraday cage to shield the setup from external electrical noise.[\[4\]](#)
  - Ensure the anti-vibration table is properly inflated.
  - Ground all metal components of the rig to a single point.
  - Turn off all unnecessary electrical equipment in the room.[\[1\]](#)
  - Use borosilicate glass capillaries to pull patch pipettes with a resistance of 3-5 MΩ.
  - Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.
- Recording Procedure:
  - Identify transfected cells using fluorescence microscopy.
  - Approach a cell with the patch pipette and apply gentle positive pressure.
  - Upon contact with the cell, release the positive pressure and apply gentle suction to form a gigaseal (>1 GΩ).
  - Rupture the cell membrane to achieve the whole-cell configuration.
  - Allow the cell to stabilize for a few minutes before recording.
  - Apply a voltage ramp or a series of voltage steps (e.g., from -150 mV to +150 mV) and measure the resulting membrane capacitance.

- The NLC is obtained by subtracting the linear capacitance from the total measured capacitance.

## Protocol for DPOAE Measurement

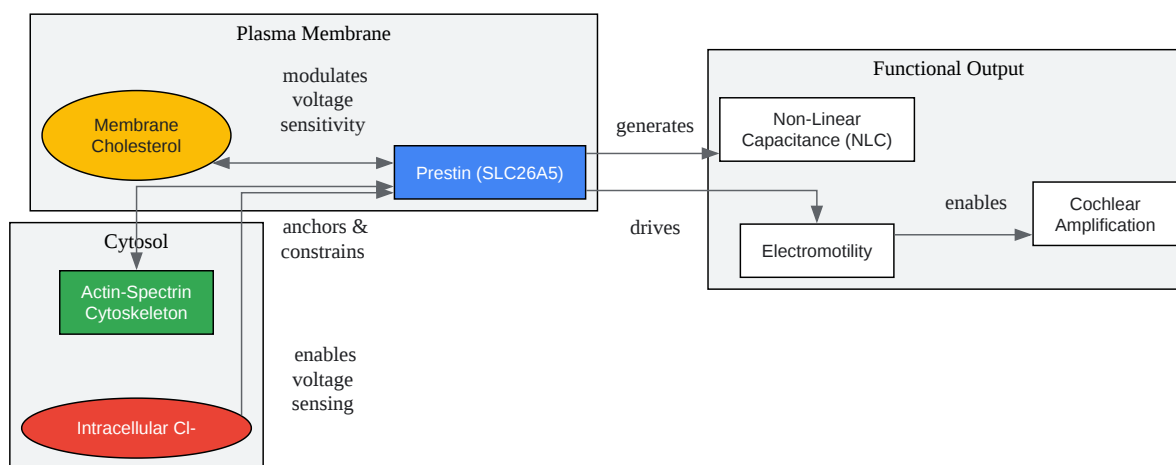
This protocol provides a step-by-step guide for recording DPOAEs, focusing on achieving a high signal-to-noise ratio.

- Subject Preparation:
  - Ensure the subject is in a quiet and comfortable state. For animal studies, maintain a stable level of anesthesia.[\[11\]](#)
  - Visually inspect the ear canal for any blockage (e.g., wax, debris) and gently clean if necessary.[\[12\]](#)
- Probe Insertion:
  - Select the appropriate size ear tip for the subject's ear canal to ensure a snug and airtight fit.
  - Insert the probe into the ear canal, aiming for a deep and stable placement.
- Stimulus Parameters:
  - Set the primary tone levels (L1, L2). A common and effective setting is L1 = 65 dB SPL and L2 = 55 dB SPL.[\[16\]](#)[\[18\]](#)
  - Set the frequency ratio of the primary tones ( $f_2/f_1$ ) to 1.22.[\[18\]](#)
  - Define the range of  $f_2$  frequencies to be tested (e.g., 1-8 kHz).
- Recording and Analysis:
  - Begin the recording. The system will present the primary tones and record the sound pressure in the ear canal.
  - The DPOAE at the  $2f_1-f_2$  frequency will be extracted from the recording.



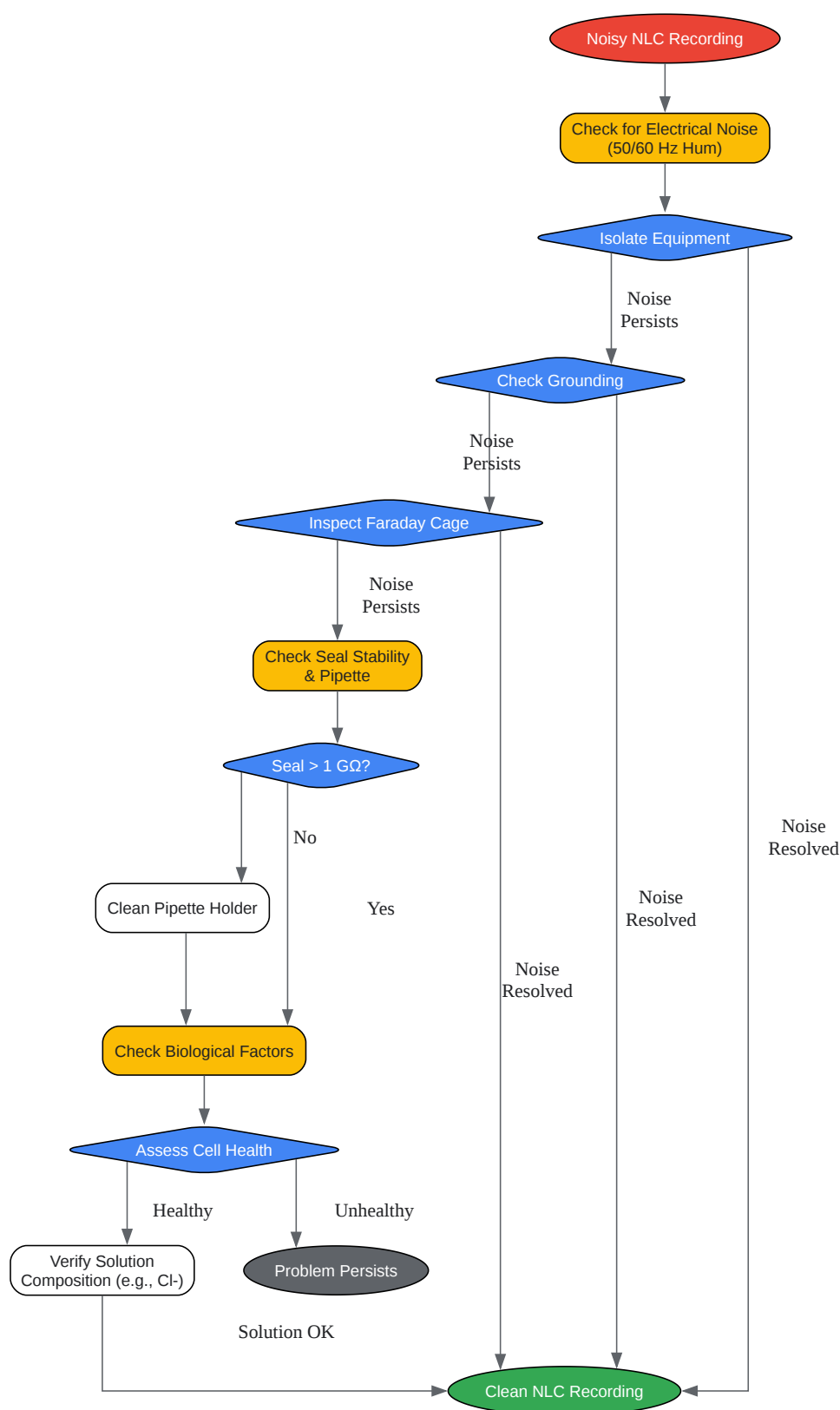
- The noise floor is typically calculated as the average of the sound pressure in the frequency bins surrounding the DPOAE frequency.
- The signal-to-noise ratio (SNR) is calculated as the difference in dB between the DPOAE amplitude and the noise floor.
- An SNR of  $\geq 6$  dB is generally considered a valid DPOAE response.[14]
- If the SNR is low, try re-fitting the probe, ensuring the subject is quiet, and increasing the number of averages.

## Visualizations



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Caption: Molecular interactions influencing Prestin function.



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